N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine: is a complex organic compound that features a pyrimidine core substituted with various functional groups, including a pyrazole and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with a piperazine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways .
Medicine: Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine derivatives
Uniqueness: N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H23N9 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N9/c1-14-6-7-27(23-14)16-5-4-15(21-22-16)25-8-10-26(11-9-25)18-12-17(24(2)3)19-13-20-18/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
JUDYDCDJWJDUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC=N4)N(C)C |
Origin of Product |
United States |
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